N-(6-carbamimidoylnaphthalen-2-yl)benzamide

Description

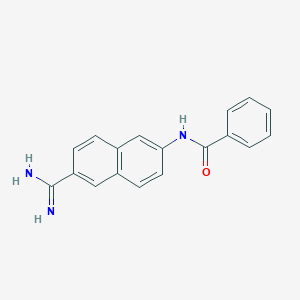

N-(6-carbamimidoylnaphthalen-2-yl)benzamide is a naphthalene-derived benzamide featuring a carbamimidoyl (-C(=NH)NH₂) group at the 6-position of the naphthalene ring and a benzamide moiety at the 2-position.

Properties

Molecular Formula |

C18H15N3O |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

N-(6-carbamimidoylnaphthalen-2-yl)benzamide |

InChI |

InChI=1S/C18H15N3O/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)21-18(22)12-4-2-1-3-5-12/h1-11H,(H3,19,20)(H,21,22) |

InChI Key |

OVWWLVCREVUJGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C(=N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(6-carbamimidoylnaphthalen-2-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing efficient and scalable reaction conditions.

Chemical Reactions Analysis

N-(6-carbamimidoylnaphthalen-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reactions facilitated by catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

N-(6-carbamimidoylnaphthalen-2-yl)benzamide has been evaluated for its antimicrobial properties against several bacterial strains. Research indicates that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain analogues showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Key Findings:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

- MIC Values: Compounds derived from this compound exhibited MIC values ranging from 5.08 µM to 5.19 µM against various strains, indicating potent antibacterial effects .

Antitubercular Activity

The compound has shown promise in the fight against tuberculosis (TB). A series of derivatives were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. Among these, several compounds demonstrated significant antitubercular activity with IC50 values ranging from 1.35 to 2.18 μM .

Research Highlights:

- Active Compounds: Five compounds were identified with IC90 values indicating strong efficacy against TB.

- Cytotoxicity Assessment: The most active derivatives were found to be non-toxic to human embryonic kidney cells (HEK-293), highlighting their potential safety for therapeutic use .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2. It was noted that this compound acts as an inhibitor of TMPRSS2, an enzyme critical for viral entry into host cells. The predicted binding energy for this interaction was calculated at -179.65 kcal/mol, with an EC50 value for inhibition of cytopathic effects caused by SARS-CoV-2 infection at 17 nM .

Significant Insights:

- Mechanism of Action: The compound inhibits the protease activity necessary for viral replication.

- Therapeutic Potential: Its low EC50 suggests it could be a candidate for further development as an antiviral agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that various derivatives exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating IC50 values lower than those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Research Overview:

- Cancer Cell Lines Tested: Various human cancer cell lines were used to assess the anticancer efficacy.

- Efficacy Comparison: Some derivatives were found to be more potent than existing treatments, indicating their potential as novel anticancer agents.

Mechanism of Action

The mechanism of action of N-(6-carbamimidoylnaphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as quorum sensing pathways in bacteria . By inhibiting these pathways, the compound can disrupt cell-to-cell communication and biofilm formation, which are critical for bacterial resistance. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Rip-B and 86b emphasize aromatic ether substituents, synthesized via direct benzoylation of amines .

- ABTB incorporates a benzothiazole ring, requiring nitro-group reduction before benzamide formation .

- The target compound’s naphthalene backbone and amidine group distinguish it from simpler aryl-substituted analogs.

Physical and Spectroscopic Properties

Table 2: Physical/Spectral Data

Key Observations :

- Rip-B and 86b share methoxy-group signals in NMR, while ABTB exhibits benzothiazole-specific absorptions in FT-IR .

- The target compound’s amidine group would likely show distinct NH stretches in FT-IR and downfield-shifted protons in NMR due to conjugation.

Functional and Application Differences

- ABTB : Demonstrated corrosion inhibition properties, attributed to electron-rich benzothiazole and amide groups .

- N-(phenylcarbamoyl)benzamide : ADMET predictions suggest moderate solubility and permeability, typical of benzamide derivatives .

- Target Compound : The amidine group may enhance solubility in acidic conditions and enable interactions with biological targets (e.g., enzymes, receptors), though specific data are unavailable.

Biological Activity

N-(6-carbamimidoylnaphthalen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor for various enzymes and its implications in therapeutic applications. This article reviews the synthesis, biological activity, and relevant studies that highlight its significance in pharmacology.

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene core substituted with a carbamimidoyl group and a benzamide moiety. This structure is essential for its biological activity, influencing interactions with target enzymes.

Biological Activity Overview

This compound has demonstrated promising biological activities, particularly in the following areas:

-

Enzyme Inhibition :

- The compound acts as an inhibitor for serine proteases, showing significant binding affinity and inhibitory potency against targets such as TMPRSS2 and ACE2, which are critical in viral entry mechanisms, including SARS-CoV-2.

- Predicted binding energies range from -172.38 to -179.65 kcal/mol, indicating strong interactions with these enzymes .

-

Cytotoxicity :

- Preliminary studies suggest that derivatives of benzamide compounds exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxic profile of this compound warrants further investigation to determine its efficacy against specific tumor types.

-

Neuroprotective Effects :

- Some studies have indicated that benzamide derivatives can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's. Although specific data on this compound is limited, the structural similarity to known inhibitors suggests potential neuroprotective effects .

Case Studies

- SARS-CoV-2 Inhibition :

- Cytotoxic Activity :

Data Tables

| Compound Name | Target Enzyme | Binding Energy (kcal/mol) | EC50 (nM) | Activity Type |

|---|---|---|---|---|

| N-(6-carbamimidoylnaphthalen-2-yl)-4-[(diaminomethylidene)amino]benzamide | TMPRSS2/ACE2 | -179.65 | 17 | Antiviral |

| N-(substituted coumarin derivatives) | HepG2 | Not specified | Not specified | Cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.